Marinostatin D - 139113-32-9

Marinostatin D

Catalog Number: EVT-1210168
CAS Number: 139113-32-9
Molecular Formula: C43H66N12O17S
Molecular Weight: 1055.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Marinostatin D is a natural product found in Alteromonas with data available.
Source

Marinostatin D is derived from Microcystis aeruginosa, a freshwater cyanobacterium known for its ability to produce a variety of bioactive compounds. The biosynthesis of marinostatins involves specific gene clusters that encode the necessary enzymes for their production, including those responsible for cyclization and modification processes .

Synthesis Analysis

The synthesis of marinostatin D involves a complex biosynthetic pathway that includes several enzymatic steps. Key enzymes in this pathway include:

  • Microviridin Prepeptide Synthase (MdnA): This enzyme initiates the process by producing a precursor peptide that undergoes further modifications.
  • Carboxylate-Amine/Lactam Ligases (MdnB and MdnC): These enzymes facilitate the formation of lactam and lactone rings through amide and ester bond formations, respectively.
  • N-acetyltransferase (MdnD): This enzyme acetylates the microviridin at the N-terminal, enhancing its stability and biological activity.
  • ABC Transporter (MdnE): This protein is involved in exporting the synthesized peptides out of the cell .
Molecular Structure Analysis

Marinostatin D possesses a distinctive cyclic structure characterized by multiple lactone and lactam rings. Its molecular formula is C₁₃H₁₉N₃O₄S, indicating the presence of sulfur in its structure, which contributes to its unique properties.

Structural Features

  • Cyclic Peptide Backbone: The backbone consists of amino acids linked through peptide bonds, forming a stable cyclic structure.
  • Lactone and Lactam Rings: These rings are crucial for the biological activity of marinostatin D, providing structural rigidity and specificity in interactions with target enzymes.
  • Post-translational Modifications: The presence of non-standard amino acids like β-hydroxyaspartic acid enhances its protease-inhibitory activity .
Chemical Reactions Analysis

Marinostatin D participates in several chemical reactions primarily involving protease inhibition. The mechanism by which it inhibits proteases typically involves:

  • Binding to Active Sites: Marinostatin D can competitively inhibit proteases by binding to their active sites, preventing substrate access.
  • Formation of Stable Complexes: The cyclic structure allows for the formation of stable complexes with target enzymes, which can be analyzed using techniques such as mass spectrometry to confirm binding interactions .
Mechanism of Action

The mechanism of action for marinostatin D as a protease inhibitor involves several key steps:

  1. Enzyme Recognition: Marinostatin D recognizes specific proteases through molecular interactions dictated by its structure.
  2. Binding Affinity: The cyclic nature of marinostatin D enhances its binding affinity to target proteases compared to linear peptides.
  3. Inhibition of Catalytic Activity: Once bound, marinostatin D effectively inhibits the catalytic activity of proteases by blocking substrate access or altering enzyme conformation .

Experimental data suggest that marinostatin D exhibits selective inhibition against certain serine proteases, making it a candidate for further pharmacological studies.

Physical and Chemical Properties Analysis

Marinostatin D exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and dimethyl sulfoxide, which facilitates extraction and purification processes.
  • Stability: The cyclic structure provides enhanced stability against hydrolysis compared to linear peptides.
  • Molecular Weight: The molecular weight of marinostatin D is approximately 301.37 g/mol .

These properties are crucial for its application in biochemical assays and potential therapeutic formulations.

Applications

The applications of marinostatin D extend across various scientific fields:

  • Biochemical Research: Due to its potent protease-inhibitory activity, marinostatin D serves as a valuable tool in studying protease functions and mechanisms.
  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for developing new drugs targeting diseases related to dysregulated protease activity.
  • Environmental Studies: As a natural product derived from cyanobacteria, marinostatin D can be studied for its ecological roles and interactions within aquatic ecosystems .
Introduction to Marinostatin D

Historical Discovery and Nomenclature

Marinostatins emerged from pioneering activity-driven natural product discovery campaigns in the 1980s–1990s. Japanese researchers screening marine microbes for protease inhibitory activities identified a potent strain of Alteromonas (reclassified as Pseudoalteromonas sagamiensis) isolated from coastal waters around Japan [1] [3]. Biochemical purification revealed marinostatins as 12-amino acid peptides distinguished by unprecedented ester linkages between side chains. Early structural studies using NMR and mass spectrometry identified two key crosslinks: Thr³–Asp⁹ and Ser⁸–Asp¹¹ [1] [5]. The suffix "D" in Marinostatin D denotes a specific structural variant within this family, characterized by its unique sequence and modification pattern compared to other marinostatins (e.g., Marinostatin A, B). This nomenclature follows the convention established for related graspetides like microviridins (e.g., Microviridin D) [1].

Table 1: Key Characteristics of Marinostatin Variants

VariantKey Structural FeaturesCrosslink TypesProtease Targets
Marinostatin D12-amino acids; Specific residue arrangement (undisclosed)Ester linkages (Thr/Asp, Ser/Asp)Serine proteases (e.g., elastase, chymotrypsin)
Marinostatin A12-amino acids; Distinct sequence from DEster linkagesSerine proteases
Microviridin D14-amino acids; Cyanobacterial origin1 ester + 1 amide linkageProteases (specificity varies)

Taxonomic Origins and Marine Ecological Context

Marinostatin D originates from the Gram-negative marine bacterium Pseudoalteromonas sagamiensis (initially termed Alteromonas). This genus thrives in benthic marine environments, particularly in coastal sediments and nutrient-rich zones [1] [3]. The ecological role of Marinostatin D is hypothesized to involve chemical defense within highly competitive microbial niches. By inhibiting extracellular proteases of competing microbes or predators, P. sagamiensis gains a survival advantage [1] [5]. Metagenomic studies of marine sediments, like those from the Red Sea, confirm that proteolytic bacteria (e.g., Proteobacteria, Bacteroidetes) dominate such environments, creating intense selective pressure for protease inhibitors [2]. The semi-enclosed nature of coastal habitats likely promotes the evolution of potent, stable inhibitors like Marinostatin D to withstand dynamic physicochemical conditions.

Classification Within Protease Inhibitor Families

Marinostatin D belongs to two intersecting classification frameworks:

  • Functional Classification:Marinostatin D is a serine protease inhibitor. It exhibits canonical inhibitory activity against enzymes like elastase and chymotrypsin by binding their active sites in a substrate-like manner. Its potency stems from conformational constraints imposed by ester crosslinks, which position key residues (e.g., Arg⁵ NH-proton) for hydrogen bonding with catalytic serine residues [5].

  • Biosynthetic/Structural Classification:As a graspetide, Marinostatin D is a Ribosomally synthesized and Post-translationally modified Peptide (RiPP). Its defining structural features—ester crosslinks—are installed by ATP-grasp enzymes. These enzymes activate Asp/Glu side chains (acyl phosphate intermediates) using ATP, enabling nucleophilic attack by Thr/Ser/Lys residues to form macrocycles [1] [4]. Within the MEROPS peptidase inhibitor database (Family I10), marinostatins are classified alongside other prokaryotic RiPP inhibitors like microviridins [3] [7].

Table 2: Marinostatin D Classification Within Key Protease Inhibitor Families

Classification SystemCategoryDefining FeaturesRepresentative Members
Functional TargetSerine protease inhibitorBinds chymotrypsin-like serine proteasesEcotin (I11), α-1-antitrypsin (I4)
Biosynthetic OriginGraspetide (RiPP subclass)ATP-grasp enzyme-modified; ester/amide crosslinksMicroviridins, Thuringinin
MEROPS FamilyI10Prokaryotic; small crosslinked peptidesMarinostatins, Microviridin D

The ester bond architecture is critical for Marinostatin D’s activity:

  • Macrocycle Formation: The Thr³–Asp⁹ and Ser⁸–Asp¹¹ crosslinks create nested macrocycles, severely restricting backbone flexibility.
  • Active Site Mimicry: This constrained fold positions residues (Arg⁵, hydrophobic residues) into an optimal spatial arrangement for complementary binding to serine protease active sites [5].
  • Stability Enhancement: Cyclization protects against exopeptidase degradation, extending bioavailability in marine environments [1] [4].

Figure 1: Proposed Mechanism of Ester Crosslink Formation in Marinostatin DATP-Grasp Enzyme + ATP → Activated Asp/Glu (acyl-phosphate)Nucleophilic attack by Thr/SerEster bond formation + ADP + Pi

Properties

CAS Number

139113-32-9

Product Name

Marinostatin D

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

Molecular Formula

C43H66N12O17S

Molecular Weight

1055.1 g/mol

InChI

InChI=1S/C43H66N12O17S/c1-20(44)34(63)54-33(21(2)57)40(69)49-25(12-15-73-3)36(65)48-24(6-4-13-47-43(45)46)35(64)51-27(16-22-8-10-23(58)11-9-22)41(70)55-14-5-7-30(55)39(68)53-29(19-56)38(67)50-26(17-31(59)60)37(66)52-28(42(71)72)18-32(61)62/h8-11,20-21,24-30,33,56-58H,4-7,12-19,44H2,1-3H3,(H,48,65)(H,49,69)(H,50,67)(H,51,64)(H,52,66)(H,53,68)(H,54,63)(H,59,60)(H,61,62)(H,71,72)(H4,45,46,47)/t20-,21+,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1

InChI Key

WJDXFSGDJCWRCO-IIUYZQMUSA-N

SMILES

CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O

Synonyms

Ala-Thr-Met-Arg-Tyr-Pro-Ser-Asp-Asp-Ser-Glu
alanyl-threonyl-methionyl-arginyl-tyrosyl-prolyl-seryl-aspartyl-aspartyl-seryl-glutamine
marinostatin D

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)N)O

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